molecular formula C11H14F3NO B2538267 3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 477847-00-0

3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No.: B2538267
CAS No.: 477847-00-0
M. Wt: 233.234
InChI Key: IVHKQRVWSJYCTF-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, a benzyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol typically involves the reaction of benzylamine with 1,1,1-trifluoroacetone in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-one.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted trifluoropropan-2-ol derivatives.

Scientific Research Applications

3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-[Benzyl(methyl)amino]-1,1,1-trifluoropropane: Lacks the hydroxyl group, leading to different chemical properties.

    3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness

3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-15(8-10(16)11(12,13)14)7-9-5-3-2-4-6-9/h2-6,10,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKQRVWSJYCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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